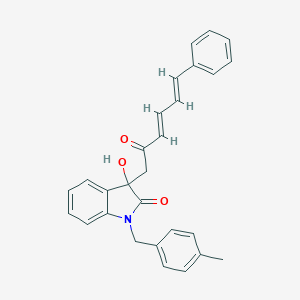
3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HMI-1 has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer treatment.
Mécanisme D'action
3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one works by targeting the mitochondrial pathway in cancer cells. It induces the release of cytochrome c from the mitochondria, which activates caspase enzymes and leads to apoptosis. 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one also disrupts the cell cycle by inhibiting the expression of cyclin-dependent kinases and inducing cell cycle arrest.
Biochemical and Physiological Effects
3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce tumor growth in animal models, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to traditional chemotherapy. However, there are limitations to the use of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one in lab experiments. Its synthesis is complex and time-consuming, and its efficacy in vivo has not yet been fully established.
Orientations Futures
There are several future directions for research on 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods for 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one. Another area of research is the investigation of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one's potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that includes the condensation of 4-methylbenzaldehyde with malonic acid and subsequent cyclization to form a benzofuran intermediate. This intermediate is then reacted with an aldehyde and a ketone to form the final product, 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial pathway. 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Propriétés
Nom du produit |
3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C28H25NO3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
3-hydroxy-1-[(4-methylphenyl)methyl]-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one |
InChI |
InChI=1S/C28H25NO3/c1-21-15-17-23(18-16-21)20-29-26-14-8-7-13-25(26)28(32,27(29)31)19-24(30)12-6-5-11-22-9-3-2-4-10-22/h2-18,32H,19-20H2,1H3/b11-5+,12-6+ |
Clé InChI |
BZMBRHILMNRGPH-YDWXAUTNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C=C/C4=CC=CC=C4)O |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252868.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252869.png)
![5-bromo-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252870.png)
![3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B252872.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252873.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252876.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252877.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252882.png)
![5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252885.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B252887.png)
![3-[2-(4,5-dibromofuran-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B252889.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B252892.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252893.png)
![3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252894.png)